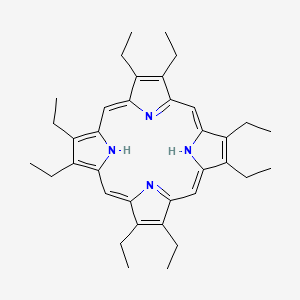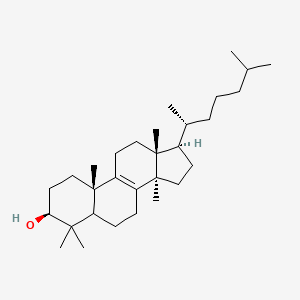
Lanosterol, 24,25-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanosterol, 24,25-dihydro- can be synthesized from lanosterol through the reduction of the Δ24 double bond. This reduction is catalyzed by the enzyme DHCR24 (sterol-Δ24-reductase) . The reaction conditions typically involve the presence of NADPH as a cofactor and occur under physiological conditions.
Industrial Production Methods: Industrial production of lanosterol, 24,25-dihydro- is not well-documented, as it is primarily studied in the context of biological systems and cholesterol biosynthesis. the enzymatic reduction of lanosterol using DHCR24 could be adapted for industrial-scale production if required.
Chemical Reactions Analysis
Types of Reactions: Lanosterol, 24,25-dihydro- undergoes several types of chemical reactions, including:
Reduction: The initial reduction of lanosterol to form lanosterol, 24,25-dihydro- is a key reaction
Substitution: It can undergo substitution reactions, particularly in the presence of specific enzymes that modify the sterol ring structure.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, NADPH, and oxygen are commonly involved in the oxidation reactions.
Reduction: DHCR24 enzyme and NADPH are essential for the reduction of lanosterol
Major Products Formed: The major products formed from the reactions of lanosterol, 24,25-dihydro- include various intermediates in the cholesterol biosynthesis pathway, such as desmosterol and cholesterol .
Scientific Research Applications
Lanosterol, 24,25-dihydro- has several scientific research applications, including:
Mechanism of Action
Lanosterol, 24,25-dihydro- exerts its effects primarily through its role in the cholesterol biosynthesis pathway. It is converted from lanosterol by the enzyme DHCR24, which reduces the Δ24 double bond . This conversion is a critical step in the Kandutsch-Russell pathway, leading to the production of cholesterol and other sterols . The molecular targets involved include the enzymes and intermediates of the cholesterol biosynthesis pathway .
Comparison with Similar Compounds
Lanosterol, 24,25-dihydro- is similar to other sterol intermediates in the cholesterol biosynthesis pathway, such as:
Lanosterol: The precursor to lanosterol, 24,25-dihydro-, which contains a Δ24 double bond
Desmosterol: An intermediate in the Bloch pathway of cholesterol synthesis, which contains a Δ24 double bond
7-Dehydrocholesterol: A precursor to cholesterol in the Kandutsch-Russell pathway
The uniqueness of lanosterol, 24,25-dihydro- lies in its specific role in the Kandutsch-Russell pathway and its conversion from lanosterol by DHCR24 .
Properties
Molecular Formula |
C30H52O |
|---|---|
Molecular Weight |
428.7 g/mol |
IUPAC Name |
(3S,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H52O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h20-22,25-26,31H,9-19H2,1-8H3/t21-,22-,25?,26+,28-,29-,30+/m1/s1 |
InChI Key |
MBZYKEVPFYHDOH-XCEBNUDKSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B11929140.png)

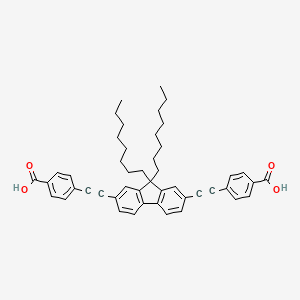
![1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone](/img/structure/B11929159.png)
![(2S)-2-[[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-[(4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]-[(2S)-2-amino-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)-6-oxo-6-(1,2,3,4-tetrahydroisoquinolin-3-yl)hexanoic acid](/img/structure/B11929170.png)
![3-((2-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl)disulfanyl)propanoic acid](/img/structure/B11929173.png)
![1,1,2,2-Tetrakis(4'-nitro-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B11929179.png)

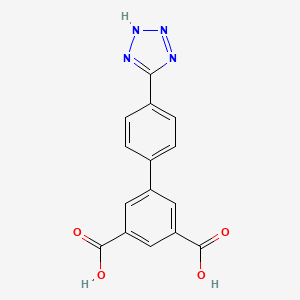

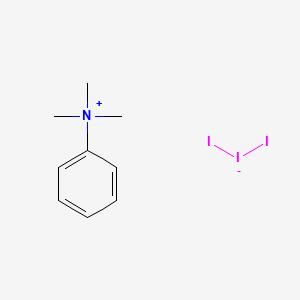

![2-[(3S,6S,12S,15E,18S,21E,24S,31S)-3,18-bis(2-amino-2-oxoethyl)-28-dodecan-2-yl-15,21-di(ethylidene)-27-hydroxy-6-[(1R)-1-hydroxyethyl]-4,9-dimethyl-2,5,8,11,14,17,20,23,26,30-decaoxo-24-propan-2-yl-1,4,7,10,13,16,19,22,25,29-decazabicyclo[29.3.0]tetratriacontan-12-yl]acetamide](/img/structure/B11929210.png)
